3-(2,2-Difluoroethyl)piperidin-2-one
Overview
Description
3-(2,2-Difluoroethyl)piperidin-2-one is a useful research compound. Its molecular formula is C7H11F2NO and its molecular weight is 163.16 g/mol. The purity is usually 95%.
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Biological Activity
3-(2,2-Difluoroethyl)piperidin-2-one is a compound that has garnered attention in the pharmaceutical and biochemical research fields due to its unique structural attributes and potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features a piperidine ring substituted with a difluoroethyl group at the 3-position. The presence of fluorine atoms enhances the compound's lipophilicity and metabolic stability, making it an interesting candidate for drug development.
Chemical Formula: C₇H₈F₂N O
Molecular Weight: 161.14 g/mol
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition: The compound has been shown to inhibit certain enzymes critical for metabolic processes. For instance, it may interact with cytochrome P450 enzymes, which play a significant role in drug metabolism and clearance .
- Receptor Modulation: Preliminary studies suggest that this compound may act as a modulator for specific receptors involved in neurotransmission, potentially influencing pathways relevant to neurological disorders .
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.
Anticancer Properties
Recent investigations have highlighted the compound's potential as an anticancer agent. It has shown cytotoxic effects on cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest.
Table 1: Summary of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Antimicrobial | Effective against resistant bacterial strains | |
Anticancer | Induces apoptosis in cancer cell lines | |
Enzyme Inhibition | Modulates cytochrome P450 activity |
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications at the piperidine ring or the difluoroethyl substituent can significantly alter its potency and selectivity:
- Substituent Variation: Altering the position or nature of substituents on the piperidine ring can enhance or reduce biological activity. For example, adding electron-donating groups may increase lipophilicity and improve membrane permeability .
- Fluorine Substitution: The presence of fluorine atoms has been linked to increased metabolic stability and improved binding affinity to target proteins .
Case Studies
-
Antibacterial Efficacy Study:
A study evaluated the antibacterial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) significantly lower than that of commonly used antibiotics, suggesting its potential as a new antimicrobial agent . -
Cancer Cell Line Analysis:
In another investigation focused on cancer therapeutics, this compound was tested against various human cancer cell lines, including breast and lung cancer cells. The compound exhibited a dose-dependent reduction in cell viability, with IC50 values indicating promising anticancer activity .
Properties
IUPAC Name |
3-(2,2-difluoroethyl)piperidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F2NO/c8-6(9)4-5-2-1-3-10-7(5)11/h5-6H,1-4H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNGBSEFEFRNAKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)NC1)CC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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